7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione
Overview
Description
“7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione” is a chemical compound with the CAS Number: 13460-15-6 . It has a molecular weight of 275.13 . The IUPAC name for this compound is 7-bromo-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrN2O2S/c1-5-10-7-3-2-6 (9)4-8 (7)14 (12,13)11-5/h2-4,10-11H,1H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 333-335°C . It is stored at room temperature .Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which our compound belongs, has been reported to exhibit antimicrobial activity . This suggests that 7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione could potentially be used in the development of new antimicrobial agents.
Antiviral Activity
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide ring have also been reported to have antiviral properties . This opens up the possibility of using 7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione in antiviral research.
Antihypertensive Properties
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with antihypertensive activity . This suggests that our compound could potentially be used in the treatment of hypertension.
Antidiabetic Activity
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to exhibit antidiabetic properties . This indicates that 7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione could potentially be used in the development of antidiabetic drugs.
Anticancer Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with anticancer activity . This suggests that our compound could potentially be used in cancer research and treatment.
KATP Channel Activators
A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides, which include our compound, have been reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue . This suggests that 7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione could potentially be used in the treatment of diseases related to these tissues.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle and store the compound safely.
Future Directions
The compound belongs to the 1,2,4-benzothiadiazine-1,1-dioxide ring class of compounds, which have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Therefore, future research could explore these potential applications further.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold is known to interact with its targets through various functional groups attached to the ring . The halo group at the 7 and 8 positions of the ring, for instance, has been associated with active compounds .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to activate katp channels and modulate ampa receptors , suggesting potential impacts on cellular energy metabolism and neurotransmission.
Result of Action
Given the reported activities of similar compounds, it can be inferred that this compound may have potential impacts on cellular energy metabolism, neurotransmission, and possibly other cellular processes .
properties
IUPAC Name |
7-bromo-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHVDVMKHHHBDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879322 | |
Record name | 124-BENZTHIADIAZIN-1-O2-3-ME-7-BR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13460-15-6 | |
Record name | 124-BENZTHIADIAZIN-1-O2-3-ME-7-BR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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